molecular formula C4H7ClN2O B1382798 3-Aminooxetane-3-carbonitrile hydrochloride CAS No. 1818847-73-2

3-Aminooxetane-3-carbonitrile hydrochloride

Cat. No.: B1382798
CAS No.: 1818847-73-2
M. Wt: 134.56 g/mol
InChI Key: BDNKPZYSGPOHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-Aminooxetane-3-carbonitrile hydrochloride typically involves the following steps :

    Synthesis of 3-Aminooxetane-3-carbaldehyde: This is achieved through the reaction of oxetane with ammonia and formaldehyde under controlled conditions.

    Conversion to 3-Aminooxetane-3-carbonitrile: The aldehyde is then converted to the nitrile using reagents such as hydroxylamine hydrochloride.

    Formation of Hydrochloride Salt: Finally, the nitrile is treated with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

3-Aminooxetane-3-carbonitrile hydrochloride undergoes various chemical reactions, including :

    Oxidation: It can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Aminooxetane-3-carbonitrile hydrochloride has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs with various therapeutic effects.

    Industry: In the agrochemical industry, it is used to synthesize new pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3-Aminooxetane-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways . The compound can act as a precursor to bioactive molecules that interact with enzymes, receptors, or other proteins, leading to desired biological effects. The exact pathways depend on the specific application and the structure of the final synthesized product.

Comparison with Similar Compounds

3-Aminooxetane-3-carbonitrile hydrochloride can be compared with other similar compounds such as :

    3-Aminooxetane-3-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group.

    3-Aminooxetane-3-methanol: This compound features a hydroxyl group in place of the nitrile group.

    3-Aminooxetane-3-thiol: This compound contains a thiol group instead of a nitrile group.

The uniqueness of this compound lies in its nitrile group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives .

Properties

IUPAC Name

3-aminooxetane-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O.ClH/c5-1-4(6)2-7-3-4;/h2-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNKPZYSGPOHKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818847-73-2
Record name 3-Oxetanecarbonitrile, 3-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818847-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Aminooxetane-3-carbonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Aminooxetane-3-carbonitrile hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Aminooxetane-3-carbonitrile hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-Aminooxetane-3-carbonitrile hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Aminooxetane-3-carbonitrile hydrochloride
Reactant of Route 6
3-Aminooxetane-3-carbonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.